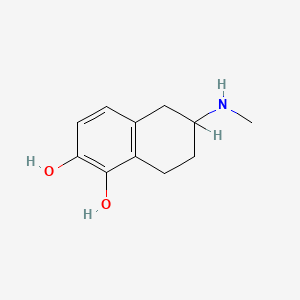

5,6-Dihydroxy-2-methylaminotetralin

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

39478-89-2 |

|---|---|

Molekularformel |

C11H15NO2 |

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C11H15NO2/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14/h2,5,8,12-14H,3-4,6H2,1H3 |

InChI-Schlüssel |

BHDFPNRSDABMPW-UHFFFAOYSA-N |

SMILES |

CNC1CCC2=C(C1)C=CC(=C2O)O |

Kanonische SMILES |

CNC1CCC2=C(C1)C=CC(=C2O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

38313-28-9 (hydrobromide) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5,6-dihydroxy-2-(methyl)aminotetralin 5,6-dihydroxy-2-(methylamino)tetralin 5,6-dihydroxy-2-methylaminotetralin 5,6-dihydroxy-2-methylaminotetralin hydrobromide M-8 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Precursors for 5,6 Dihydroxy 2 Methylaminotetralin

Established Synthetic Pathways for Dihydroxytetralin Scaffolds

The core of 5,6-Dihydroxy-2-methylaminotetralin is the dihydroxytetralin scaffold. The synthesis of this framework typically commences with precursors bearing methoxy (B1213986) groups, which are later deprotected to reveal the hydroxyl functionalities. A common and crucial intermediate in this process is 5,6-dimethoxy-1-tetralone. One efficient method to synthesize this key intermediate, along with its isomer 6,7-dimethoxy-2-tetralone, has been developed, providing a versatile starting point for various dopaminergic compounds. arkat-usa.org

Methods for Aminotetralin Synthesis and Functionalization

The conversion of a tetralone to an aminotetralin is a common transformation. For instance, 2-amino-1-tetralone can serve as a precursor for more complex aminotetralin derivatives through synthetic modifications. nih.gov Once the primary amine is installed, the synthesis of the target compound, this compound, requires N-methylation. The N-methylation of primary arylamines is a well-documented process. nih.gov This modification can be achieved using various methylating agents and has been shown to be a critical step in the metabolic activation of some primary arylamines. nih.gov The introduction of an N-methyl group can also significantly impact the pharmacokinetic properties of molecules, such as improving bioavailability and protease resistance. nih.govaralezbio.com

| Starting Material | Key Transformation | Product | Reference |

| 2,3-Dimethoxybenzaldehyde | Multi-step synthesis | 2-Amino-5,6-dimethoxy-tetralin | googleapis.com |

| 2-Amino-1-tetralone | Synthetic modification | cis-2-[Methyl(cyclopropanemethyl)amino]-1-phenyltetralin derivatives | nih.gov |

| Primary arylamines | S-adenosylmethionine-dependent N-methylation | N-Methylarylamines | nih.gov |

Stereocontrolled Synthesis and Chiral Resolution of this compound Enantiomers

The biological activity of this compound is often dependent on its stereochemistry at the C-2 position. Therefore, the development of stereocontrolled synthetic methods to obtain specific enantiomers is of paramount importance. Several strategies have been employed to achieve this, broadly categorized into asymmetric synthesis and chiral resolution.

One approach to asymmetric synthesis involves the use of organocatalysis. For example, a strategy for the synthesis of chiral 2-aminotetralins has been developed that utilizes an organocatalytic Michael addition followed by a Pd-catalyzed C-H functionalization and an intramolecular Michael addition. researchgate.net Another powerful technique is enzymatic reductive amination, which offers a biocatalytic route to chiral amines.

For the separation of enantiomers, chiral resolution is a widely used technique. This can be accomplished through the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. wikipedia.orgresearchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for the analytical and preparative separation of aminotetralin enantiomers. nih.gov A stereoselective synthesis of (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been reported, providing a key chiral intermediate for the synthesis of related compounds. nih.gov

| Method | Description | Key Feature | Reference |

| Asymmetric Synthesis | Organocatalytic Michael addition followed by C-H functionalization and intramolecular Michael addition. | Creates chiral centers with high enantiomeric excess. | researchgate.net |

| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers. | A classical and often effective method for separating racemates. | wikipedia.orgresearchgate.net |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Allows for both analytical and preparative scale separations. | nih.gov |

| Stereoselective Synthesis | Synthesis of a specific enantiomer, such as (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl. | Provides direct access to a desired chiral building block. | nih.gov |

Design and Synthesis of this compound Analogs for Structure-Activity Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogs have been designed and synthesized. These analogs often feature modifications to the substitution pattern of the aromatic ring or alterations to the amino group. The synthesis of these derivatives generally follows the same fundamental pathways as the parent compound, with variations in the starting materials and reagents.

For example, the synthesis of 2-aminotetralin-type serotonin (B10506) 5-HT1 agonists has been pursued to understand the molecular determinants for selective binding at different receptor subtypes. nih.gov Furthermore, aminotetralins have been investigated as narcotic antagonists, with the synthesis and opiate-related activity of 1-phenyl-2-aminotetralin derivatives being reported. nih.gov These studies highlight the versatility of the aminotetralin scaffold in medicinal chemistry.

Synthesis of Deuterated and Radiolabeled this compound for Mechanistic Investigations

The synthesis of deuterated amines can be achieved through various methods, including the use of deuterated reagents in reduction or alkylation steps. A general and versatile method for the synthesis of selectively deuterated amines at the α and/or β positions has been developed using a domino keteniminium/iminium activation sequence. nih.gov Another approach involves hydrogen isotope exchange reactions. For instance, a method for the synthesis of α-deuterated α-amino esters has been developed using D2O and a catalyst. nih.gov

Radiolabeling, often with isotopes like carbon-11 (B1219553) (¹¹C) or tritium (B154650) (³H), is crucial for in vivo imaging studies such as positron emission tomography (PET). The synthesis of radiolabeled compounds involves intricate, often multi-step, reactions performed on a small scale with high specific activity. moravek.com For example, "in-loop" ¹¹C-carbonylation has been utilized for the radiosynthesis of ¹¹C-containing acrylamide (B121943) drug candidates. frontiersin.org While specific protocols for the deuteration or radiolabeling of this compound are not extensively reported, the general principles of isotopic labeling provide a clear framework for how such syntheses could be approached. moravek.comrdcthera.com

| Isotopic Label | Synthetic Approach | Application | Reference |

| Deuterium (D) | Domino keteniminium/iminium activation with deuterated reagents. | Mechanistic studies, altering metabolic profiles. | nih.gov |

| Deuterium (D) | Hydrogen isotope exchange in D2O. | Mechanistic studies, altering metabolic profiles. | nih.gov |

| Carbon-11 (¹¹C) | "In-loop" ¹¹C-carbonylation. | Positron Emission Tomography (PET) imaging. | frontiersin.org |

Receptor Pharmacology and Molecular Target Elucidation of 5,6 Dihydroxy 2 Methylaminotetralin

Dopaminergic Receptor Agonism and Binding Profiles

The compound is characterized by its significant activity at dopamine (B1211576) receptors, particularly the D2 subtype. nih.gov This interaction is fundamental to its classification as a dopaminergic agent.

High-Affinity Binding to Dopamine D2 Receptors

5,6-Dihydroxy-2-methylaminotetralin, also known as CHF-1024, demonstrates notable agonistic activity at DA2-dopaminergic receptors. nih.gov Dopamine D2 receptors exist in two interconvertible states: a high-affinity state (D2High) and a low-affinity state (D2Low) for the endogenous ligand dopamine. nih.gov The D2High state is the functionally active, G-protein-coupled state of the receptor. nih.gov Agonists, by definition, show a higher affinity for this D2High state compared to the D2Low state. nih.gov The activity of this compound is consistent with that of a D2 receptor agonist, which involves preferential binding to and activation of these high-affinity D2 receptors. nih.govwikipedia.org

Stereoselectivity in Dopamine Receptor Interactions

The interaction of aminotetralin derivatives with dopamine receptors is highly dependent on their three-dimensional structure. nih.gov Studies on closely related 5-hydroxy-2-aminotetralin (B1209819) analogs reveal that stereoselectivity is a critical factor for D2 receptor agonism. nih.gov For potent D2 receptor agonists in this chemical class, the S-configuration at the nitrogen-bearing carbon (C2) is generally required. nih.gov Conversely, compounds with the opposite absolute configuration at C2 often act as D2 receptor antagonists. nih.gov The specific conformational preferences, including the tetralin inversion angle and the dihedral angle of the nitrogen substituent, are crucial determinants for optimal D2 receptor agonism. nih.gov

Functional Agonism at Presynaptic Dopamine Receptors

This compound exhibits functional agonism at presynaptic inhibitory receptors. nih.gov In cardiac tissue, the compound has been shown to inhibit the release of norepinephrine (B1679862) from sympathetic nerve endings. nih.gov This effect was significantly antagonized by domperidone, a specific antagonist of presynaptic D2 receptors, confirming the involvement of these autoreceptors. nih.gov While some related aminotetralins like 6,7-dihydroxy-2-dimethylaminotetralin (B1201042) (TL-99) have been shown to stimulate postjunctional D1 and D2 receptors, challenging the notion of exclusive presynaptic selectivity, the evidence for this compound points towards a significant presynaptic agonist action. nih.govnih.gov

Adrenergic Receptor Modulation

In addition to its dopaminergic effects, this compound is a potent modulator of the adrenergic system. nih.gov It demonstrates significant agonist activity at alpha-2 adrenergic receptors and interacts with other adrenergic receptor subtypes. nih.govnih.gov

Alpha-2 Adrenergic Receptor Agonism and Related Effects

The compound is endowed with significant alpha-2 adrenergic receptor agonistic activity. nih.gov Alpha-2 adrenergic receptors are primarily inhibitory and are located on presynaptic nerve terminals and on some postsynaptic cells. wikipedia.org Activation of these receptors typically leads to a reduction in neurotransmitter release, such as norepinephrine. nih.govwikipedia.org The ability of this compound to inhibit norepinephrine release from cardiac sympathetic nerves is almost completely antagonized by rauwolscine, a selective alpha-2 adrenergic antagonist. nih.gov This finding strongly supports its role as an alpha-2 adrenergic agonist. nih.gov Further studies on its peripheral vascular effects show that it produces complex responses, including vasodilation and vasoconstriction, which are mediated by interactions with both beta- and alpha-adrenergic receptors, respectively. nih.gov

Comparative Analysis with Other Adrenergic Ligands

Data Tables

Table 1: Receptor Activity Profile of this compound

| Receptor Target | Activity | Evidence | Citation |

|---|---|---|---|

| Dopamine D2 Receptor | Agonist | Functional assays show inhibition of norepinephrine release, antagonized by domperidone. | nih.gov |

| Alpha-2 Adrenergic Receptor | Agonist | Functional assays show inhibition of norepinephrine release, antagonized by rauwolscine. | nih.gov |

| Beta Adrenergic Receptors | Agonist | Dilatory vascular responses are attenuated by propranolol (B1214883). | nih.gov |

Interaction with Other Neurotransmitter Systems (e.g., Serotonin)

While the aminotetralin scaffold is a well-established pharmacophore for serotonergic activity, specific studies detailing the interaction of this compound with the serotonin (B10506) neurotransmitter system are not prominently reported. The broader class of 2-aminotetralins has been shown to encompass ligands with varying affinities and efficacies at different serotonin receptor subtypes. For instance, structural modifications on the amino group and the aromatic ring of the tetralin core are known to significantly influence selectivity and potency at 5-HT1A, 5-HT2, and other serotonin receptors. However, without specific research on this compound, its precise profile of interaction with the serotonergic system or other neurotransmitter systems remains speculative.

In Vitro Receptor Binding Assays and Radioligand Displacement Studies

A critical step in characterizing a new compound is the determination of its binding affinity (Ki) or inhibitory concentration (IC50) at a panel of receptors. This is typically achieved through in vitro receptor binding assays, often employing radioligand displacement techniques. These studies provide quantitative data on the compound's potency and selectivity.

For this compound, a comprehensive receptor binding profile from such assays is not found in the accessible scientific literature. While studies on closely related compounds, such as derivatives of 5-hydroxy-6-methyl-2-aminotetralin and other 5,6-dihydroxy-2-aminotetralins, have demonstrated dopamine-like effects, specific binding data for this compound at serotonin or other receptors are not documented. nih.gov

Table 1: Illustrative Data Table for In Vitro Receptor Binding Assays

| Receptor Subtype | Radioligand | Ki (nM) | Source |

| 5-HT1A | [³H]8-OH-DPAT | Data not available | - |

| 5-HT2A | [³H]Ketanserin | Data not available | - |

| D2 | [³H]Spiperone | Data not available | - |

| NET | [³H]Nisoxetine | Data not available | - |

| SERT | [³H]Citalopram | Data not available | - |

| This table represents a typical format for presenting receptor binding data. No specific values for this compound could be populated due to a lack of available data. |

Computational Approaches to Ligand-Receptor Interactions

Modern drug discovery heavily relies on computational methods to predict and understand how a ligand might interact with its biological target. These in silico techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, provide valuable insights at the molecular level.

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. This allows for the estimation of binding affinity and the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts. For this compound, there are no specific published studies that report the results of molecular docking simulations with any neurotransmitter receptor, nor are there any publicly available predictions of its binding energy.

Molecular Dynamics Simulations of this compound with Receptors

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. This powerful tool can help to refine docking results and provide a more accurate picture of the interaction. A search of the scientific literature did not yield any studies that have performed MD simulations of this compound in complex with any receptor.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential steric and electronic features of a ligand that are necessary for it to interact with a specific receptor. This model can then be used as a 3D query to search large chemical databases for other potentially active compounds in a process called virtual screening. There is no evidence in the literature of a specific pharmacophore model being developed based on this compound, nor of its use in any virtual screening campaigns.

Molecular Mechanisms of Action of 5,6 Dihydroxy 2 Methylaminotetralin in Biological Systems

Intracellular Signaling Pathways Modulated by 5,6-Dihydroxy-2-methylaminotetralin

The primary mechanism through which many neurotransmitters and drugs elicit their effects is by binding to cell surface receptors, which in turn activate intracellular signal transduction pathways. nih.gov These pathways are complex networks that amplify the initial signal and lead to a specific cellular response, such as changes in gene expression. nih.gov

Compounds like this compound are known to interact with G protein-coupled receptors (GPCRs), a large family of receptors that play a crucial role in cellular signaling. nih.gov The interaction of structurally similar aminotetralin derivatives with dopamine (B1211576) and alpha-2 adrenergic receptors, both of which are GPCRs, has been documented. nih.govnih.gov Upon activation by a ligand, a GPCR undergoes a conformational change, activating an associated G protein. This initiates a cascade, often involving the production of second messengers like cyclic AMP (cAMP) or the activation of enzymes such as phospholipase C. nih.gov

The specific signaling pathways modulated by this compound are dependent on the receptor subtypes it binds to and its location within the cell. nih.gov For instance, its action at dopamine receptors could trigger signaling pathways that regulate neuronal excitability and gene transcription, fundamental processes in the central nervous system. nih.govnih.gov

Neurotransmitter Release and Reuptake Modulation by this compound

Normal synaptic function requires the precise regulation of neurotransmitter levels in the synaptic cleft. This is achieved through a balance of neurotransmitter release from the presynaptic terminal and its subsequent removal. nih.gov Removal occurs via reuptake into neurons or glial cells by specific transporter proteins, or through enzymatic degradation. nih.govwikipedia.org

The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synapse, playing an integral role in dopaminergic neurotransmission. nih.gov Compounds that interfere with this process can significantly alter dopamine signaling. Given its structure, this compound may interact with monoamine transporters like DAT.

Furthermore, studies on the closely related compound 5,6-dihydroxy-2-dimethylaminotetralin have shown that it can inhibit the electrically stimulated release of norepinephrine (B1679862) in hypothalamic slices. nih.gov This inhibitory effect is mediated by presynaptic alpha-2 adrenoceptors and dopamine receptors, demonstrating that aminotetralin derivatives can act as modulators of neurotransmitter release. nih.gov By activating these presynaptic autoreceptors, the compound can reduce the amount of neurotransmitter released into the synapse, thereby controlling the strength of the synaptic signal.

Enzyme Interactions and Inhibition Kinetics (e.g., Monoamine Oxidase, Catechol-O-methyltransferase)

The metabolic pathways of catecholamine neurotransmitters are tightly regulated by specific enzymes, primarily Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). nih.govwikipedia.org MAO enzymes (MAO-A and MAO-B) are responsible for the oxidative deamination of monoamines, including dopamine, norepinephrine, and serotonin (B10506). wikipedia.orgdrugs.com COMT, on the other hand, catalyzes the methylation of a catechol hydroxyl group, which is a major pathway for clearing catecholic compounds like dopamine and L-dopa. nih.gov

Table 1: Example of Enzyme Inhibition Kinetic Parameters This table presents example data based on findings for other monoamine oxidase inhibitors to illustrate how such interactions are characterized.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| HMC nih.gov | MAO-A | 13.97 | - | Reversible |

| HMC nih.gov | MAO-B | 3.23 | 0.896 | Reversible, Competitive |

| Lazabemide nih.gov | MAO-B | - | - | Reversible |

| Pargyline nih.gov | MAO-B | - | - | Irreversible |

Antioxidant and Oxidative Stress Modulation Potentials of this compound

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. wikipedia.org This imbalance can lead to damage of cellular components like DNA, lipids, and proteins. wikipedia.orgnih.gov Antioxidants are molecules that can inhibit the oxidation of other molecules, often by donating a hydrogen atom or an electron to neutralize free radicals. nih.gov

The 5,6-dihydroxy (catechol) moiety of the tetralin is a key structural feature for potential antioxidant activity. Phenolic compounds, especially those with multiple hydroxyl groups like catechols, are known to be effective antioxidants. mdpi.com They can act as free radical scavengers, protecting cells from oxidative damage. mdpi.com Studies on other hydroxylated compounds have shown they can protect cells by reducing intracellular ROS, preventing lipid peroxidation, and preserving mitochondrial function. nih.gov The antioxidant capacity of a compound can be assessed using various chemical assays.

Table 2: Common Assays for Measuring Antioxidant Activity

| Assay Name | Abbreviation | Principle |

| Oxygen Radical Absorbance Capacity nih.gov | ORAC | Measures the inhibition of peroxyl radical-induced oxidation by the antioxidant. Based on a Hydrogen Atom Transfer (HAT) mechanism. mdpi.com |

| Ferric Reducing Antioxidant Power nih.gov | FRAP | Measures the ability of an antioxidant to reduce a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex. Based on a Single Electron Transfer (SET) mechanism. nih.gov |

| 2,2-diphenyl-1-picrylhydrazyl Assay mdpi.com | DPPH | Measures the ability of an antioxidant to scavenge the stable DPPH free radical. mdpi.com |

| Cupric Reducing Antioxidant Power nih.gov | CUPRAC | Measures the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by an antioxidant. |

The catechol structure suggests that this compound could contribute to mitigating oxidative stress, a process implicated in various neurodegenerative conditions. wikipedia.org

Cellular and Subcellular Distribution and Localization Studies

Understanding where a compound is distributed within the body and where it localizes within a cell is essential for determining its function and potential targets. nih.gov The distribution of a compound is influenced by its chemical properties, such as lipid solubility and its ability to cross biological membranes like the blood-brain barrier. Subcellular localization, the specific compartment within a cell where a molecule resides (e.g., plasma membrane, cytoplasm, nucleus), is critical to its biological activity. nih.govnih.gov

Given that this compound acts on dopaminergic and adrenergic systems, it is expected to accumulate in brain regions where these systems are prevalent, such as the striatum, prefrontal cortex, and hypothalamus. nih.govnih.gov Its primary targets, such as dopamine receptors, are located on the plasma membrane of neurons. nih.gov Therefore, a significant concentration of the compound would be expected at the cell surface.

Techniques like autoradiography, where a radiolabeled version of the compound is used to visualize its distribution in tissue slices, and microdialysis, which can measure extracellular levels of a substance in specific brain regions of living animals, are common methods for these studies. nih.gov The specific cellular and subcellular distribution of this compound would ultimately define its precise physiological effects.

Structure Activity Relationships Sar and Analog Rational Design for 5,6 Dihydroxy 2 Methylaminotetralin

Systematic Modification of the Catechol Moiety

The 5,6-dihydroxy substitution pattern, which forms a catechol moiety, is a crucial determinant of the dopaminergic activity of 2-aminotetralins. Alterations to this group have significant impacts on the potency and efficacy of these compounds.

One key modification involves changing the position of the hydroxyl groups on the aromatic ring. For instance, shifting the catechol structure to a resorcinol (B1680541) pattern by moving the hydroxyl groups to the 5 and 7 positions results in a marked decrease in dopaminergic activity. nih.gov Studies on 5,7-dihydroxy-2-aminotetralin derivatives have shown them to be less potent and less active as dopaminergic agents when compared to their 5,6-dihydroxy counterparts. nih.gov This suggests that the specific arrangement of the hydroxyl groups in the 5 and 6 positions is optimal for interaction with dopamine (B1211576) receptors.

Furthermore, the integrity of the catechol group is essential. The oxidation of the 5,6-dihydroxyindole, a related compound, to its corresponding aminochrome (B613825) is necessary for its biological activity, highlighting the role of the dihydroxy-substituted aromatic system. nih.gov Any modification that prevents this electronic characteristic is likely to reduce or abolish the compound's intended biological effects.

Influence of Alkyl Substitution on the Amine Nitrogen

The nature of the substituent on the amine nitrogen plays a significant role in modulating the pharmacological profile of 5,6-dihydroxy-2-methylaminotetralin analogues. The size and character of the N-alkyl group can influence both receptor affinity and functional activity.

Research on a series of 5-hydroxy-2-aminotetralin (B1209819) derivatives has demonstrated that the N,N-di-n-propyl derivative, 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), is a potent dopamine agonist. nih.gov The introduction of functional groups on one of the N-alkyl substituents has been explored to further understand the binding site. nih.gov These studies suggest that the binding site for the larger N-alkyl group can accommodate a variety of bulky and neutral functionalities. nih.gov This indicates a degree of flexibility in the receptor's accessory binding region.

The following table summarizes the effect of N-substitution on the activity of 2-aminotetralin derivatives:

| Compound | N-Substituent | Relative Dopaminergic Activity |

| 5,6-Dihydroxy-2-aminotetralin | H, H | Baseline |

| This compound | H, CH₃ | Active |

| 5,6-Dihydroxy-2-(N,N-di-n-propylamino)tetralin | n-C₃H₇, n-C₃H₇ | Potent Agonist |

Stereochemical Requirements for Biological Activity

The biological activity of this compound and its analogues is highly dependent on their stereochemistry. The spatial arrangement of the amine group relative to the tetralin ring system is a critical factor for potent interaction with dopamine receptors.

Studies on the enantiomers of the closely related compound 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin (5,6-(OH)₂-DPATN) have revealed a significant difference in their biological activity. nih.gov The (-) enantiomer was found to be substantially more potent than the (+) enantiomer. nih.gov In vitro binding studies showed that the IC₅₀ value for the (-) enantiomer was 2.5 nM, while the (+) enantiomer had an IC₅₀ of 400 nM, indicating a much lower affinity for the dopamine receptor. nih.gov In vivo studies further confirmed this stereoselectivity, with the (-) enantiomer demonstrating significant effects on dopamine metabolism at doses where the (+) isomer was inactive. nih.gov

This pronounced stereochemical preference suggests that a specific orientation of the molecule is required for optimal receptor binding and activation. A proposed model for the dopamine receptor suggests the presence of two binding sites for the amine nitrogen, in addition to a primary binding site for the m-hydroxy group. nih.gov

Heterocyclic and Aromatic Ring System Alterations

Modifications to the tetralin ring system, either by introducing heteroatoms or altering the aromaticity, have been explored to develop novel analogues with unique pharmacological profiles. The goal of these alterations is often to create bioisosteres that may have improved properties.

For example, the replacement of the benzene (B151609) ring of the tetralin system with a heterocyclic ring, such as in the case of hexahydronaphth[2,3-b]-1,4-oxazines, has been investigated. researchgate.net These alterations can lead to compounds with different receptor selectivity profiles, sometimes favoring other receptors like α1-adrenoceptors. researchgate.net The introduction of a sulfur-containing heterocyclic ring has also been explored in the design of novel dopamine receptor agonists. researchgate.net

These findings indicate that while the core tetralin structure is a good scaffold, thoughtful alterations to the ring system can lead to the discovery of compounds with varied and potentially more selective biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds.

A QSAR study on related dopaminergic agonists, such as quaternary ammonium (B1175870) antagonists of nicotine-evoked dopamine release, has demonstrated the utility of this approach. nih.gov In such studies, molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of compounds and correlated with their measured biological activity using statistical methods like multi-linear regression or neural networks. nih.gov

For this compound derivatives, a QSAR model could be developed to predict the dopaminergic activity of novel analogues before their synthesis. This would involve compiling a dataset of compounds with known activities and then generating a statistically robust model. Such a model could help in identifying the key physicochemical properties that govern the activity of these compounds, thereby guiding the rational design of new and more potent derivatives. The development of a predictive QSAR model could streamline the drug discovery process, saving time and resources.

Preclinical and in Vitro Experimental Models for 5,6 Dihydroxy 2 Methylaminotetralin Research

Isolated Tissue Preparations (e.g., vascular, cardiac, neuronal)

Isolated tissue preparations serve as a vital ex vivo tool for examining the direct pharmacological effects of a compound on specific organ functions, independent of systemic physiological influences. For 5,6-Dihydroxy-2-methylaminotetralin, the isolated and perfused rat heart has been a key experimental model.

In studies utilizing an isolated rat heart subjected to global ischemia and reperfusion, the compound demonstrated significant cardioprotective effects. The administration of this compound before the ischemic event led to a notable improvement in cardiac mechanics during the reperfusion phase. Specifically, it improved the recovery of left ventricle developed pressure (LVDP) and normalized both the left ventricular end-diastolic pressure (LVEDP) and coronary perfusion pressure (CPP). These findings highlight the compound's ability to directly mitigate the functional damage caused by ischemia-reperfusion injury in cardiac tissue.

| Parameter | Observed Effect |

|---|---|

| Left Ventricle Developed Pressure (LVDP) | Significantly improved |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Normalized |

| Coronary Perfusion Pressure (CPP) | Normalized |

Synaptosomal Preparations and Neurotransmitter Release Assays

The influence of this compound on neurotransmitter dynamics has been explored through neurotransmitter release assays in relevant tissue preparations. These experiments are designed to measure how a compound affects the release of signaling molecules from nerve terminals.

In studies with isolated, perfused rat hearts, the compound's ability to modulate sympathetic neuronal activity was a key finding. The research demonstrated that this compound causes a dose-dependent inhibition of norepinephrine (B1679862) release from cardiac sympathetic nerve endings. This effect was shown to be mediated by its agonist activity at presynaptic inhibitory receptors, as the effect was almost completely blocked by specific antagonists for DA2-dopaminergic and α2-adrenergic receptors. This finding directly links its receptor activity profile to a functional outcome on neurotransmitter release.

In Vivo Animal Models for Pharmacological Characterization (e.g., rodent, canine models)

Rodent models have been central to the in vivo pharmacological characterization of this compound. These animal models allow for the study of the compound's effects within a complex, living physiological system, particularly in the context of cardiovascular disease.

Rat models of cardiac stress, such as pressure-overload hypertrophy induced by interrenal aortic stenosis, have been employed. In these studies, treatment with the compound was shown to effectively blunt the adrenergic drive associated with cardiac hypertrophy. A key finding was a marked, dose-dependent reduction in urinary norepinephrine excretion in the treated animals compared to controls. Furthermore, the compound lowered blood pressure in the hypertensive animal models and attenuated the development of left ventricular perivascular fibrosis. In a separate rat model, the compound also demonstrated an antiarrhythmic effect and a reversal of myocyte electrical remodeling associated with pressure-overload hypertrophy.

While detailed studies in other species are less prominent in the literature, the broader class of catechol-derived 2-aminotetralins has been evaluated in various animal models, including cats and dogs, primarily to assess general dopaminergic and adrenergic actions.

| Animal Model | Key Finding |

|---|---|

| Rat Model of Pressure-Overload Hypertrophy | Attenuated urinary norepinephrine excretion and left ventricular perivascular fibrosis. |

| Rat Model with Interrenal Aortic Stenosis | Lowered blood pressure compared to vehicle-treated controls. |

| Rat Model of Post-Ischemic Ventricular Dysfunction | Demonstrated cardioprotective and anti-ischemic properties. |

| Rat Model of Pressure-Overload Hypertrophy | Reduced arrhythmogenesis and reversed adverse myocyte electrical remodeling. |

Biochemical Marker Analysis in Biological Samples (e.g., plasma, perfusate, tissue homogenates)

The analysis of biochemical markers in biological fluids and tissues is a cornerstone of pharmacological research, providing quantitative evidence of a compound's effects. For this compound, these analyses have been used both to quantify the compound itself and to measure its downstream physiological impact.

A specific high-performance liquid chromatography (HPLC) method with electrochemical detection was developed for the separation and quantification of the enantiomers of this compound in biological fluids like plasma and urine. This method is sensitive enough to measure the compound at the nanogram level, making it suitable for pharmacokinetic studies in rats.

In performance studies using isolated rat hearts, the perfusate was analyzed for markers of cardiac damage. The anti-ischemic effect of the compound was associated with a significant decrease in the release of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) during heart reperfusion. Concurrently, these events were linked to the maintenance of a higher production of the cardioprotective molecule 6-keto-prostaglandin F1α and an inhibition of tumor necrosis factor-alpha (TNF-α) release from cardiac tissue. In in vivo models of pressure overload, analysis of urine samples confirmed a dose-dependent reduction in norepinephrine levels.

| Marker | Biological Sample | Observed Effect of Compound |

|---|---|---|

| This compound | Plasma, Urine | Quantified via HPLC |

| Creatine Kinase (CK) | Perfusate (from isolated heart) | Decreased release during reperfusion |

| Lactate Dehydrogenase (LDH) | Perfusate (from isolated heart) | Decreased release during reperfusion |

| 6-keto-prostaglandin F1α | Perfusate (from isolated heart) | Maintained higher production |

| Tumor Necrosis Factor-alpha (TNF-α) | Cardiac Tissue | Inhibited release |

| Norepinephrine | Urine | Dose-dependent attenuation of excretion |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and purifying 5,6-Dihydroxy-2-methylaminotetralin with isotopic labeling?

- Answer: Synthesis can incorporate deuterated reagents like methylamine-d5·DCl (99 atom% D, CAS 14779-55-6) for isotopic tracing in pharmacokinetic studies. Purification typically involves reverse-phase HPLC with UV detection (λmax ~220–230 nm) to isolate the compound from byproducts. Deuterated reagents enable tracking metabolic stability in vivo while minimizing isotopic interference .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer: Use a combination of analytical techniques:

- HPLC-UV/Vis : Compare retention times and spectral profiles to reference standards (e.g., hemifumarate salts, ≥98% purity, λmax 221 nm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 262.3 g/mol for hemifumarate derivatives) and isotopic patterns .

- NMR : Assign hydroxyl and methylamine proton signals to verify regiochemistry.

Q. What storage conditions optimize the stability of this compound?

- Answer: Store lyophilized samples at -20°C in airtight, light-protected vials. Aqueous solutions should be prepared fresh due to potential oxidation of catechol moieties. Stability studies for related hydroxy-tryptamines indicate ≥2-year stability under these conditions .

Q. Which receptor-binding assays are suitable for initial pharmacological profiling of this compound?

- Answer: Prioritize radioligand displacement assays using:

- Serotonergic receptors (5-HT1A/2A) : Due to structural similarity to tetralin derivatives.

- Adrenergic receptors (α2/β) : Methylamine substituents may modulate affinity.

- Functional assays (e.g., cAMP inhibition) can complement binding data .

Advanced Research Questions

Q. How can computational models resolve structure-activity relationships (SAR) for this compound?

- Answer: Combine two approaches:

- Single-receptor modeling : Train machine learning (ML) models on datasets like Saito et al.’s agonistic profiles for 52 mouse receptors to predict binding .

- Multi-receptor meta-analysis : Apply multidimensional metrics (e.g., Haddad et al.’s hybrid models) to reconcile divergent chemical feature clusters from heterologous expression studies .

Q. What strategies address contradictions in pharmacological data across studies?

- Answer: Discrepancies often arise from methodological differences (e.g., receptor diversity, ligand concentrations). To resolve:

- Meta-analysis : Re-analyze datasets using unified parameters (e.g., EC50 normalization) .

- Hybrid wet-lab/computational workflows : Validate ML-predicted targets via site-directed mutagenesis or knockout models .

Q. How should researchers design experiments bridging in vitro receptor activity and in vivo behavioral outcomes?

- Answer: Use a tiered approach:

In vitro : Measure ligand efficacy (e.g., Emax, EC50) across receptor isoforms.

Ex vivo : Assess metabolite stability using deuterated analogs in tissue homogenates .

In vivo : Corrogate behavioral assays (e.g., locomotor activity in mice) with pharmacokinetic profiling .

Q. What methodologies elucidate metabolic pathways of this compound?

- Answer: Employ:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.